molecular formula C10H12ClN B2962711 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine CAS No. 1250713-54-2

2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine

Cat. No.: B2962711
CAS No.: 1250713-54-2
M. Wt: 181.66
InChI Key: QKTFYTDULQXOHA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a high-purity chemical compound supplied as a solid powder and intended for research and development purposes exclusively. The cyclopropane ring is a key structural motif known for its significant role in medicinal and agrochemical chemistry due to its ability to enhance metabolic stability, increase affinity for target receptors, and improve the overall physicochemical properties of lead molecules . In the field of pesticide research, compounds containing cyclopropane fragments have demonstrated broad-spectrum and efficient biological activities, including insecticidal, antifungal, herbicidal, and plant growth regulation properties . The incorporation of a cyclopropane structure can serve as a versatile scaffold for the design and synthesis of novel agricultural agents, drawing inspiration from successful commercialized products like pyrethroid insecticides . This product is offered for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-10(6-9(10)12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTFYTDULQXOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group displaces the chloride ion from the benzyl chloride, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features XLogP (Predicted) References
2-(2-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 181.66 Cyclobutane ring (vs. cyclopropane) 2.2
1-(2-Chlorophenyl)-2-methylpropan-1-amine C₁₀H₁₄ClN 183.68 Linear propane chain with 2-chlorophenyl group Not reported
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 191.65 Fluorine substituent (vs. chlorine) Not reported
1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride C₁₁H₁₆ClN·HCl 247.62 Methylamine substituent on branched chain Not reported

Comparative Analysis

Cyclopropane vs. Cyclobutane Rings
  • 2-(2-Chlorophenyl)cyclobutan-1-amine (C₁₀H₁₂ClN) replaces the cyclopropane ring with a cyclobutane, reducing ring strain. The cyclobutane analog has a predicted XLogP of 2.2, indicating moderate lipophilicity .
Substituent Effects
  • 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (C₉H₁₁ClFN) substitutes chlorine with fluorine.
  • 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride introduces a methylamine group, increasing molecular weight (247.62 g/mol) and basicity. This modification is common in psychoactive compounds (e.g., methamphetamine derivatives) .
Linear vs. Cyclic Backbones
  • 1-(2-Chlorophenyl)-2-methylpropan-1-amine (C₁₀H₁₄ClN) adopts a linear propane backbone. The absence of ring strain likely improves synthetic accessibility but reduces conformational rigidity, which is critical for target selectivity in drug design .

Biological Activity

2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine is a cyclopropane derivative notable for its unique structural features, which include a chlorophenyl group and an amine functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating enzyme and receptor functions.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C10H12ClN. Its structural uniqueness is attributed to the cyclopropane ring, which contributes to its distinctive chemical reactivity and biological properties.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The compound has shown promise in several therapeutic areas, including antimicrobial and antiviral activities.

Antimicrobial Activity

Studies have suggested that this compound exhibits significant antimicrobial properties. The compound's mechanism involves disrupting cellular processes in microbial organisms, which contributes to its efficacy as an antimicrobial agent.

Antiviral Activity

In addition to its antimicrobial effects, the compound has been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication by targeting specific viral enzymes, although further research is necessary to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
2-(2-Chlorophenyl)-2-methylcyclopropan-1-olHydroxyl group instead of amineModerate antibacterial
2-(2-Chlorophenyl)-2-methylcyclopropan-1-oneContains a carbonyl groupWeak antiviral
1-(4-Chlorophenyl)cyclopropanamineDifferent chlorophenyl positionAntidepressant activity
3-(3-Chlorophenyl)propan-1-amineDifferent substitution patternLimited biological activity

This table illustrates the distinct biological profiles associated with different structural modifications of the cyclopropane framework.

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections.

Investigation of Antiviral Properties

Another investigation focused on the antiviral capabilities of this compound against influenza virus strains. The findings suggested that it could effectively reduce viral load in infected cell cultures, indicating its potential for further development as an antiviral drug.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine to maximize yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, cyclopropane ring formation often requires controlled stereochemistry, which can be influenced by solvent choice (polar aprotic solvents like DMF may enhance ring closure efficiency). Purification via recrystallization or column chromatography should account for the compound’s logP value (calculated XlogP = 2.2 ), indicating moderate hydrophobicity. Analytical validation using HPLC with UV detection (λ ~254 nm, based on aromatic/chlorine moieties) is recommended to confirm purity (>95%) .

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR shifts) for this compound across different studies?

  • Methodological Answer : Contradictions in NMR data may arise from solvent effects, salt forms (e.g., hydrochloride vs. free base ), or impurities. Standardize experimental conditions: use deuterated DMSO or CDCl₃ for solubility, and compare against reference spectra of structurally similar compounds (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride ). Computational tools like DFT-based NMR prediction (e.g., Gaussian or ACD/Labs) can validate assignments by simulating shifts for the proposed structure .

Q. What strategies are effective for stabilizing this compound in solution during long-term storage?

  • Methodological Answer : Stability studies suggest storage at -20°C in anhydrous, oxygen-free solvents (e.g., dry DCM or acetonitrile) to prevent degradation. The compound’ amine group is prone to oxidation; adding antioxidants (e.g., BHT) or using amber vials to limit light exposure may improve shelf life. Monitor degradation via LC-MS for byproducts like chlorophenyl ketones or cyclopropane ring-opened derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with target receptors (e.g., NMDA or serotonin transporters, given structural analogs like ketamine derivatives ). Use the compound’s InChIKey (LHHIHKIVABTZCO-UHFFFAOYSA-N ) to retrieve 3D conformers from PubChem. QSAR models trained on similar cyclopropane amines can predict bioavailability and toxicity .

Q. What experimental approaches validate the stereochemical integrity of the cyclopropane ring in this compound under physiological conditions?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers. Circular dichroism (CD) spectroscopy provides conformational insights, while X-ray crystallography of co-crystals (e.g., with tartaric acid derivatives) confirms absolute configuration. Stability assays in PBS (pH 7.4) at 37°C assess racemization rates .

Q. How do researchers address discrepancies in reported logP values for this compound?

  • Methodological Answer : Experimental logP determination via shake-flask method (octanol/water partitioning) should be compared against computational predictions (e.g., ChemAxon or Molinspiration). Discrepancies may arise from ionization (pKa ~9.5 for the amine group ) or solvent impurities. Validate results using LC-MS/MS to detect ionized species .

Analytical and Safety Considerations

Q. What advanced mass spectrometry techniques differentiate this compound from structural analogs?

  • Methodological Answer : High-resolution MS (HRMS) with ESI+ ionization provides exact mass (m/z 181.66 for [M+H]⁺ ). MS/MS fragmentation patterns (e.g., loss of Cl· or cyclopropane ring cleavage) distinguish it from analogs like 2-(2-fluorophenyl) derivatives . Ion mobility spectrometry (IMS) adds collision cross-section data for enhanced specificity .

Q. What safety protocols are critical for handling this compound in biological assays?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound’s hydrochloride salt may generate HCl vapor upon heating . Follow protocols for amine handling: avoid contact with oxidizing agents, and store in sealed containers under nitrogen .

Data Contradiction Analysis

Q. Why do toxicity profiles vary between in vitro and in vivo studies for this compound?

  • Methodological Answer : Differences may stem from metabolic activation (e.g., cytochrome P450-mediated oxidation ) or species-specific pharmacokinetics. Conduct metabolite profiling (LC-HRMS) in hepatocyte models and compare with in vivo plasma samples. Adjust dosing regimens based on bioavailability studies in rodent models .

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